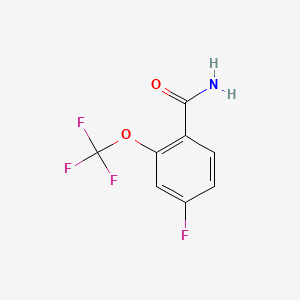![molecular formula C8H7NO2S B1444637 3-甲基噻吩并[3,2-b]吡啶-5,7(4h,6h)-二酮 CAS No. 1356016-32-4](/img/structure/B1444637.png)
3-甲基噻吩并[3,2-b]吡啶-5,7(4h,6h)-二酮
描述
The compound “3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione” belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of a similar compound, 7-Methylthieno[3,2-b]pyridine, has been reported . Its InChI code is 1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 7-Methylthieno[3,2-b]pyridine, have been reported . It has a molecular weight of 149.22, and it’s stored at +4C. It’s a colorless to tan liquid .
科学研究应用
合成与化学性质
衍生物的组合合成:开发了一种合成噻并吡喃并[3,4-b]吡啶-5(4H)-酮及相关衍生物的方法,该方法操作简单,产率高,采用涉及芳香醛和2H-噻并吡喃-3,5(4H,6H)-二酮的一锅多组分反应(姚、王、蒋和涂,2010)。
吩噻嗪衍生物的合成:报道了一种创建2-苯基吡喃并[3,2-b]吩噻嗪-4(6H)-酮衍生物的新方法。此过程涉及将二乙酰-3-羟基吩噻嗪转化为苯甲酰氧基酯,然后转化为1,3-二酮,最后环化成吡喃吩噻嗪(Bansode和Meshram,2011)。
光敏氧化:对3-和6-取代的2-吡啶酮的光敏氧化研究表明形成了3-取代的吡啶-2,6-二酮和6-取代的吡啶-2,3-二酮,可能源于中间内过氧化物(佐藤、池田和金冈,1987)。
微波辅助合成异噻唑并吡啶:探索了在异噻唑并吡啶及相关化合物合成中使用传统和现代微波技术。与传统方法相比,此方法在更短的时间内提供了更高的产率(优素福、阿扎布和优素福,2012)。
生物和医药应用
荧光探针的合成:研究了各种双环吡啶酮和三环吗啉并吡喃酮的合成,以及它们作为荧光探针追踪生物途径的潜在用途。与标准荧光标记相比,这些化合物显示出更长的吸收和发射波长(Prior、Gunaratna、Kikuchi、Desper、Kim、Chang、Maezawa、Jin和Hua,2014)。
抗菌活性:合成6-(咪唑并[1,2-a]吡啶-2-基)-5-甲基-3-苯基噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮及其衍生物,对各种细菌菌株表现出中等的抗菌活性。它对铜绿假单胞菌显示出有希望的结果,其最低抑菌浓度 (MIC) 值低于参考药物链霉素(Vlasov、Severina、Borysov、Krolenko、Shynkarenko、Saidov、Vlasov和Georgiyants,2022)。
材料科学与电子学
- 聚合物太阳能电池:研究了开发了D-A共聚物P1和P2,其中包括源自3-甲基噻吩并[3,2-b]吡啶的内酰胺受体单元。这些共聚物用于太阳能电池,其中一个变体实现了6.76%的功率转换效率(PCE)(陆、钱、曹、冯、杜和丁,2015)。
安全和危害
属性
IUPAC Name |
3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQDELKWADFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



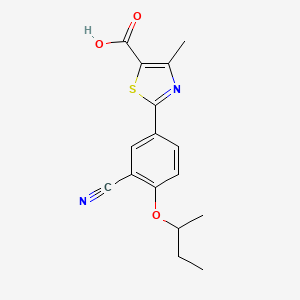

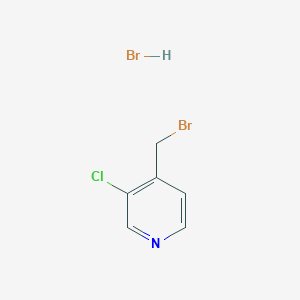
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
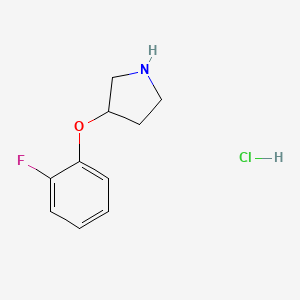
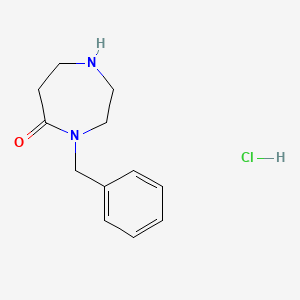
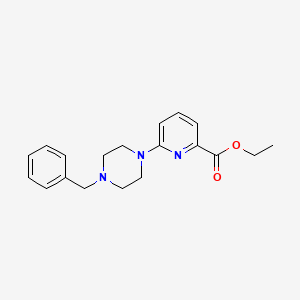
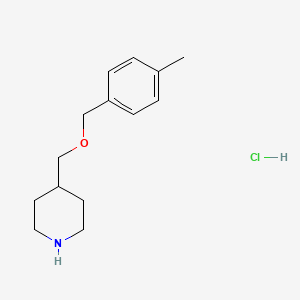

![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
